molecular formula C7H9N3O3 B2945897 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 2229526-20-7

3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2945897
CAS No.: 2229526-20-7
M. Wt: 183.167
InChI Key: JJTQVDBZMRFIGY-UHFFFAOYSA-N
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Description

3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring fused to a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a crucial role in cancer aggressiveness and metastasis.

Mode of Action

It’s known that the steric hindrance is important for the activity of similar compounds against their targets . This suggests that the compound might interact with its target in a way that depends on the spatial arrangement of its atoms.

Biochemical Pathways

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that they might interfere with the biochemical pathways essential for the survival and proliferation of microorganisms.

Pharmacokinetics

The compound’s predicted density is 158±01 g/cm3 (Temp: 20 °C; Press: 760 Torr) and its predicted acidity coefficient (pKa) is 859±040 . These properties could potentially influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that they might inhibit the growth of microorganisms at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a β-keto ester or β-diketone in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The use of automated synthesis platforms can further enhance the production process by ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Its applications extend to the development of new materials and catalysts, contributing to advancements in various industrial processes.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities and are also used in the development of biologically active molecules.

  • Thiadiazoles: These compounds have similar heterocyclic structures and exhibit antimicrobial properties.

  • Triazole-fused pyrazines: These compounds are structurally related and have applications in material science and catalysis.

Uniqueness: 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h4H,1-3H2,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTQVDBZMRFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229526-20-7
Record name 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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